

Application Notes and Protocols: AZD4144 Oral vs. Intravenous Administration

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Compound of Interest

Compound Name: AZD4144
Cat. No.: B15614689

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These application notes provide a comprehensive overview of the administration of the selective NLRP3 inhibitor, **AZD4144**, through both oral and intravenous routes in a research setting. The following sections detail the available data on its pharmacokinetics, relevant experimental protocols, and the underlying signaling pathway.

Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.^{[1][2]} Its development and investigation have explored both oral and intravenous formulations to accommodate different clinical and research needs. Understanding the pharmacokinetic and pharmacodynamic profiles of each administration route is critical for designing and interpreting studies.

Quantitative Data Summary

The following tables summarize the available preclinical pharmacokinetic data for **AZD4144** in mice, comparing intravenous and oral administration. Human clinical trial data is still emerging as studies are ongoing.

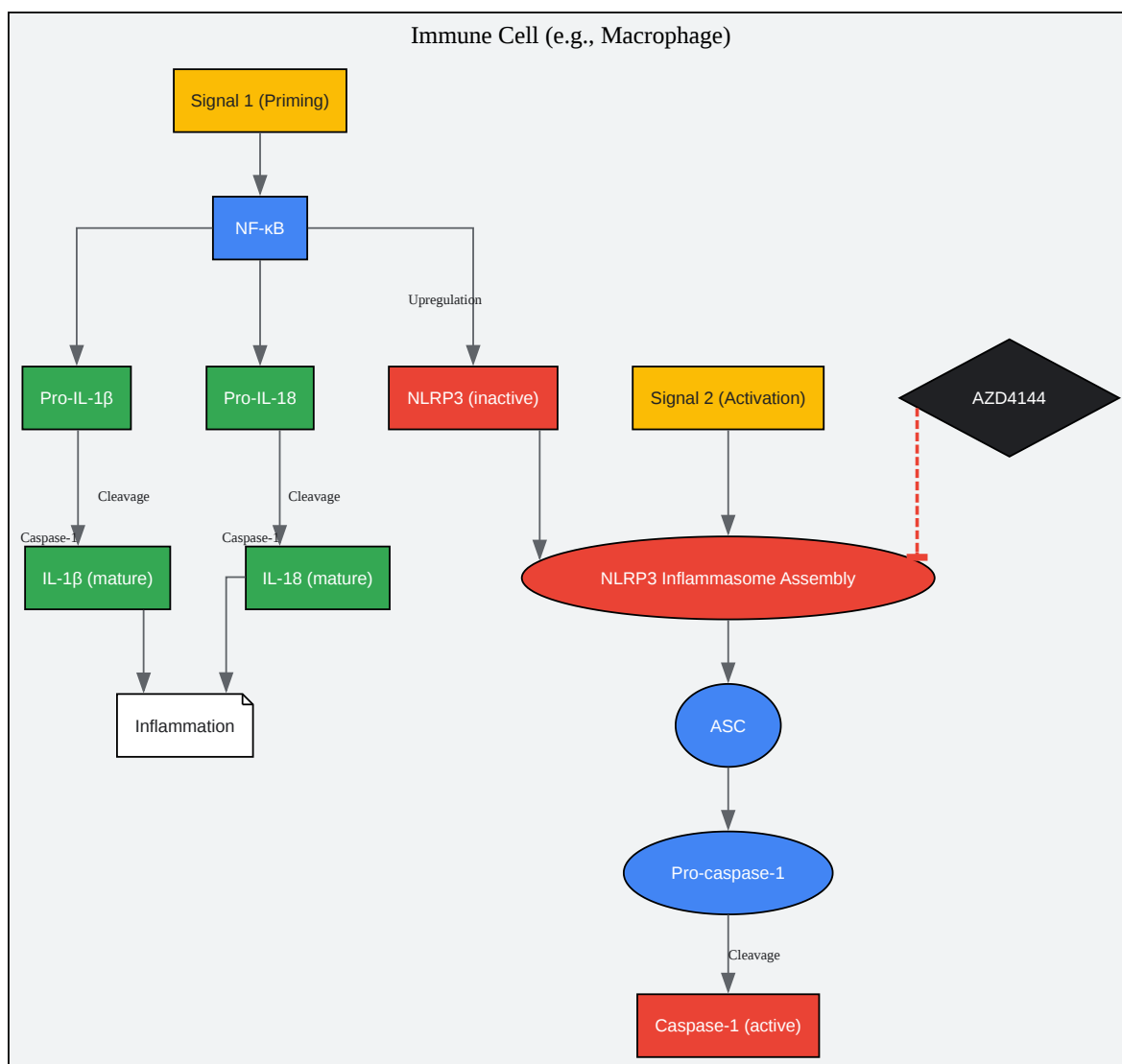
Table 1: Preclinical Pharmacokinetic Parameters of **AZD4144** in Mouse^[1]

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
|----------------------|---------------------------------|--------------------------|
| Dose | 1 mg/kg | 10 mg/kg |
| t _{1/2} (h) | 1.8 | 2.1 |
| CL (mL/min/kg) | 18 | - |
| Vss (L/kg) | 2.8 | - |
| F (%) | - | 79 |

Abbreviations: t_{1/2}, half-life; CL, clearance; Vss, volume of distribution at steady state; F, oral bioavailability.

Signaling Pathway

AZD4144 targets the NLRP3 inflammasome, preventing its activation and the subsequent release of pro-inflammatory cytokines IL-1 β and IL-18.



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Caption: **AZD4144** inhibits the assembly of the NLRP3 inflammasome.

Experimental Protocols

The following are generalized protocols based on methodologies described in preclinical studies and clinical trial designs. Specific parameters should be optimized for individual experimental setups.

Protocol 1: Oral Administration in a Mouse Model of LPS-Induced Inflammation[1]

Objective: To evaluate the in vivo efficacy of orally administered **AZD4144** in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

- **AZD4144**
- Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
- Lipopolysaccharide (LPS) from E. coli
- ATP (Adenosine 5'-triphosphate disodium salt hydrate)
- Sterile, pyrogen-free saline
- BALB/c mice (or other appropriate strain)
- Oral gavage needles
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- ELISA kits for IL-1 β and IL-18

Procedure:

- **Compound Formulation:** Prepare a suspension of **AZD4144** in the chosen vehicle at the desired concentration. Ensure homogeneity by vortexing or sonicating.
- **Animal Dosing:**

- Acclimatize mice for at least one week before the experiment.
- Administer **AZD4144** or vehicle control via oral gavage at a specified time point (e.g., 1 hour) before the inflammatory challenge. A typical dose in preclinical models is 3 mg/kg.[3]
- Inflammatory Challenge:
 - Inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.
 - After a set priming period (e.g., 2 hours), inject mice i.p. with ATP (e.g., 30 mg/kg) to activate the inflammasome.
- Sample Collection:
 - At a predetermined time after the ATP challenge (e.g., 30 minutes), collect blood samples via cardiac puncture or retro-orbital bleeding into heparinized tubes.
 - Centrifuge the blood to separate plasma and store at -80°C until analysis.
- Cytokine Analysis:
 - Quantify the levels of IL-1 β and IL-18 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis:
 - Compare cytokine levels between the vehicle-treated and **AZD4144**-treated groups. Calculate the percentage of inhibition.

Protocol 2: Pharmacokinetic Study of Oral vs. Intravenous **AZD4144** in Healthy Volunteers (Phase I Clinical Trial Design)[4][5][6]

Objective: To assess and compare the pharmacokinetic profiles of single ascending doses of **AZD4144** administered orally and intravenously.

Study Design: This protocol outlines a randomized, single-blind, placebo-controlled, crossover or parallel-group study design.

Participant Population: Healthy male and female volunteers, typically between 18 and 55 years of age, with a BMI within a specified range (e.g., 18-32 kg/m²).^[4]

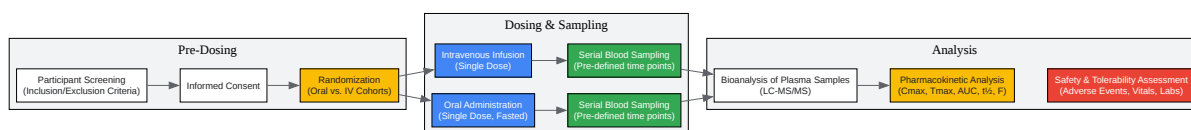
Procedure:

- **Screening:** Potential participants undergo a thorough medical screening, including physical examination, ECG, and laboratory tests to ensure they meet the inclusion and exclusion criteria.
- **Randomization and Blinding:** Participants are randomized to receive either **AZD4144** or a matching placebo. In a single-blind study, the participants are unaware of the treatment they receive.
- **Dosing:**
 - **Oral Administration:** Participants receive a single oral dose of **AZD4144** or placebo on Day 1 under fasted conditions.^{[5][6]} Dosing may be in the form of a tablet or an oral solution.^[4]
 - **Intravenous Administration:** Participants receive a single dose of **AZD4144** or placebo on Day 1 via intravenous infusion over a specified period.^{[7][8]}
- **Pharmacokinetic Sampling:**
 - Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).
 - Plasma is separated and stored at -80°C until analysis.
- **Bioanalysis:**
 - The concentration of **AZD4144** in plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.
- **Pharmacokinetic Analysis:**

- Non-compartmental analysis is used to determine pharmacokinetic parameters, including:
 - C_{max} (Maximum plasma concentration)
 - T_{max} (Time to reach C_{max})
 - AUC_{0-t} (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
 - AUC_{0-inf} (Area under the plasma concentration-time curve from time 0 to infinity)
 - t_{1/2} (Elimination half-life)
- For the oral dose, the absolute bioavailability (F) can be calculated by comparing the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration.
- Safety and Tolerability Monitoring:
 - Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical study comparing the oral and intravenous administration of **AZD4144**.



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Caption: Workflow for a comparative study of oral vs. IV **AZD4144**.

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